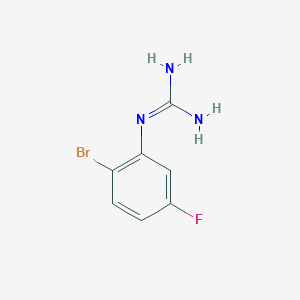
1-(2-Bromo-5-fluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-5-fluoroaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another approach includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to yield N-phthaloylguanidines, which can then be deprotected to obtain the target compound .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The guanidine moiety can undergo oxidation to form urea derivatives or reduction to yield amine derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)guanidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-(2-Bromo-5-fluorophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Chloro-5-fluorophenyl)guanidine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Bromo-4-fluorophenyl)guanidine: The position of the fluorine atom is different, which can affect the compound’s chemical properties and applications.
Properties
Molecular Formula |
C7H7BrFN3 |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrFN3/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
YCAYIQBFVZRPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















